methyl 5-[({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]furan-2-carboxylate
Description
Methyl 5-[({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]furan-2-carboxylate is a heterocyclic compound featuring a fused pyrido[1,2-a][1,3,5]triazin-4-one core linked via a sulfanylmethyl (-SCH2-) group to a methyl furan-2-carboxylate moiety. The pyrido-triazinone system combines pyridine and triazine rings, while the furan ester contributes aromatic and ester functionalities. Crystallographic analysis of such complex systems often employs programs like SHELX for structural refinement .
Properties
IUPAC Name |
methyl 5-[(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-9-3-6-12-16-14(17-15(20)18(12)7-9)23-8-10-4-5-11(22-10)13(19)21-2/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQBLIKVACTKIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC3=CC=C(O3)C(=O)OC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]furan-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carboxylate derivative, followed by the introduction of the pyridotriazine moiety through a series of nucleophilic substitution and cyclization reactions. Common reagents used in these reactions include sulfur-containing nucleophiles, methylating agents, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
Methyl 5-[({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]furan-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-[({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound shares structural motifs with sulfonylurea herbicides () and furopyridazinones (), but key differences modulate its properties:
Table 1: Structural Comparison
*Calculated using molecular formula-based tools where experimental data are unavailable.
Key Observations:
- Heterocyclic Core: The pyrido-triazinone system is more complex than the 1,3,5-triazine in herbicides, offering hydrogen-bonding sites (e.g., carbonyl groups) that may influence solubility and target binding.
- Ester Group : The methyl furan-2-carboxylate contrasts with benzoate esters in sulfonylureas, possibly altering metabolic stability or absorption.
Table 2: Predicted Properties Based on Structural Analogs
Key Insights:
- The sulfanyl group’s susceptibility to oxidation may limit the compound’s shelf life compared to sulfonylureas.
- The pyrido-triazinone’s fused system could confer unique target selectivity, akin to kinase inhibitors, though this remains speculative without experimental data.
Crystallographic and Analytical Methods
Structural elucidation of such compounds relies on X-ray crystallography processed via programs like SHELX, which refines small-molecule structures using high-resolution data . This methodology ensures accurate determination of the pyrido-triazinone conformation and sulfur linkage geometry.
Biological Activity
Methyl 5-[({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]furan-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to a class of heterocyclic compounds characterized by a pyrido[1,2-a][1,3,5]triazinone core, which is known for its diverse biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Details
- IUPAC Name : this compound
- Molecular Formula : C13H15N3O3S
- Molecular Weight : 293.34 g/mol
Structural Representation
The compound features a furan carboxylate group linked to a pyrido-triazine moiety via a sulfanyl group. This unique structure contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance:
- Triazole Derivatives : A study highlighted the antimicrobial efficacy of 1,2,4-triazole derivatives against various pathogens including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.046 to 3.11 μM .
Anticancer Properties
The pyrido[1,2-a][1,3,5]triazinone core has been associated with anticancer activities. Compounds derived from this core have shown:
- Inhibition of Cancer Cell Proliferation : Certain derivatives demonstrated the ability to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor activities on cell surfaces.
- Gene Expression Regulation : The compound may influence the expression of genes involved in various biological processes.
Study 1: Antimicrobial Efficacy
In a recent study, a series of triazole derivatives were synthesized and tested for their antimicrobial properties. The results indicated that certain derivatives exhibited potent activity against drug-resistant strains of bacteria, outperforming conventional antibiotics .
Study 2: Anticancer Activity
Another investigation explored the anticancer effects of pyrido[1,2-a][1,3,5]triazinone derivatives on various cancer cell lines. The study found that these compounds induced apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Table 1: Summary of Biological Activities
| Activity Type | Compound Class | Target Pathogens/Cancer Types | MIC or IC50 Values |
|---|---|---|---|
| Antimicrobial | Triazole Derivatives | S. aureus, E. coli | MIC: 0.046 - 3.11 μM |
| Anticancer | Pyrido Derivatives | Various Cancer Cell Lines | IC50: Varies by Compound |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits key metabolic enzymes |
| Receptor Modulation | Alters receptor signaling pathways |
| Gene Expression Regulation | Influences transcription factors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
